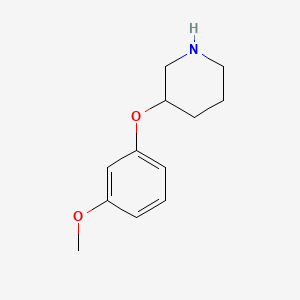
3-(3-甲氧基苯氧基)哌啶
描述
3-(3-Methoxyphenoxy)Piperidine is an organic compound with the molecular formula C12H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxyphenoxy group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
3-(3-Methoxyphenoxy)Piperidine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
Target of Action
This compound is a relatively new subject of study, and more research is needed to identify its specific targets and their roles .
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its potential therapeutic efficacy .
Result of Action
Given the known activities of similar compounds, it is likely that this compound may have significant effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(3-Methoxyphenoxy)Piperidine is an important area of study. Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound .
生化分析
Biochemical Properties
3-(3-Methoxyphenoxy)Piperidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 monooxygenases, which are crucial for the metabolism of many compounds . The nature of these interactions involves the binding of 3-(3-Methoxyphenoxy)Piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can result in the modulation of metabolic pathways and the alteration of metabolite levels within the cell.
Cellular Effects
The effects of 3-(3-Methoxyphenoxy)Piperidine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, 3-(3-Methoxyphenoxy)Piperidine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of 3-(3-Methoxyphenoxy)Piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds. Additionally, 3-(3-Methoxyphenoxy)Piperidine can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methoxyphenoxy)Piperidine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 3-(3-Methoxyphenoxy)Piperidine has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are likely due to the compound’s ability to modulate signaling pathways and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenoxy)Piperidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 3-(3-Methoxyphenoxy)Piperidine can cause toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and the subsequent production of reactive metabolites. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels, indicating a dose-dependent response.
Metabolic Pathways
3-(3-Methoxyphenoxy)Piperidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 3-(3-Methoxyphenoxy)Piperidine, leading to the formation of various metabolites. The compound can also interact with other enzymes, such as glutamine synthetase, which plays a role in the initial steps of its metabolic degradation . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-(3-Methoxyphenoxy)Piperidine within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, 3-(3-Methoxyphenoxy)Piperidine can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-(3-Methoxyphenoxy)Piperidine is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . The localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action. For example, the presence of specific amino acid sequences can direct 3-(3-Methoxyphenoxy)Piperidine to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenoxy)Piperidine typically involves the reaction of 3-methoxyphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methoxyphenol reacts with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-(3-Methoxyphenoxy)Piperidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 3-(3-Methoxyphenoxy)Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Piperidine: A basic six-membered heterocyclic amine.
3-Methoxypiperidine: A derivative with a methoxy group attached to the piperidine ring.
3-Phenoxypiperidine: A derivative with a phenoxy group attached to the piperidine ring.
Uniqueness: 3-(3-Methoxyphenoxy)Piperidine is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various research applications, distinguishing it from other piperidine derivatives .
属性
IUPAC Name |
3-(3-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXIEWHYYNLTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639903 | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-25-6 | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


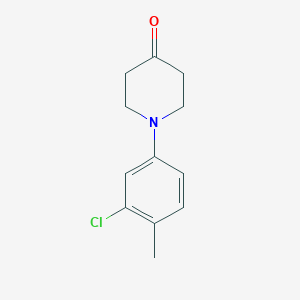
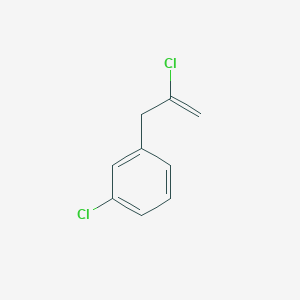

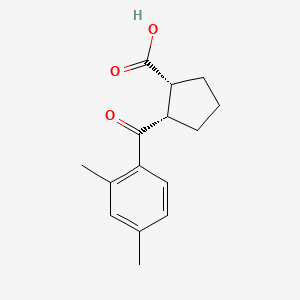
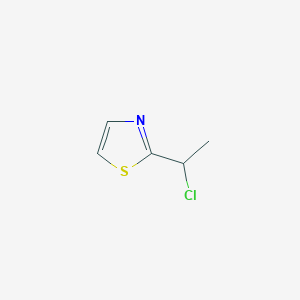

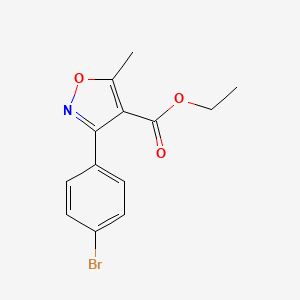


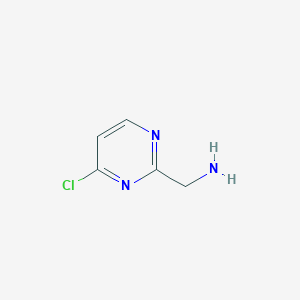
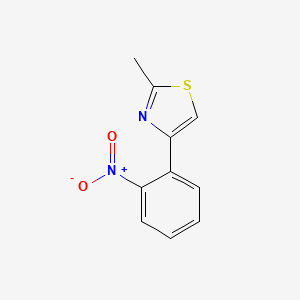

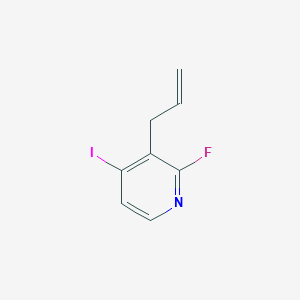
![9-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoic acid](/img/structure/B1613533.png)
